Dehydrovomifoliol

Vue d'ensemble

Description

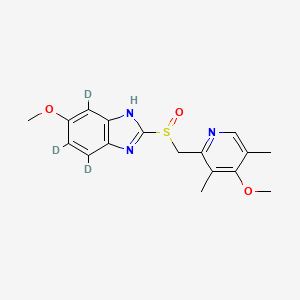

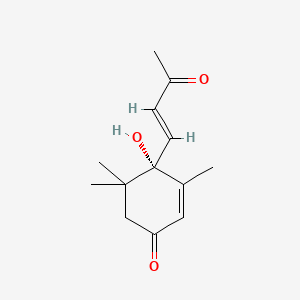

Dehydrovomifoliol is a chemical compound with the molecular formula C13H18O3 . It has an average mass of 222.280 Da and a monoisotopic mass of 222.125595 Da .

Synthesis Analysis

The synthesis of this compound has been reported in a study where it was obtained from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate with 41% overall yield in seven steps . The study also mentioned that this compound suppresses the expression of genes modulating lipogenesis and TG synthesis and storage .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The structure of this compound was downloaded from the PubChem database, converted to a 3D structure using Chem3DUltra 14.0 software, and subjected to energy minimization using the MM2 algorithm .Chemical Reactions Analysis

This compound is known to reduce lipid accumulation and lipogenesis by inhibiting the AKT/mTOR signaling pathway . More specifically, it suppresses the expression of genes modulating lipogenesis and TG synthesis and storage, and enhances the transcription of genes involved in fatty acid oxidation and TG secretion .Physical And Chemical Properties Analysis

This compound is a fenchane monoterpenoid that is substituted by methyl groups at positions 3, 5, and 5, and by both a hydroxy group and a 3-oxobut-1-en-1-yl group at position 4 . It has a molecular weight of 222.28 .Applications De Recherche Scientifique

Treatment of Nonalcoholic Fatty Liver Disease (NAFLD)

(Ma et al., 2023) investigated dehydrovomifoliol, an active ingredient from Artemisia frigida, in treating NAFLD. They found that it alleviates NAFLD via the E2F1/AKT/mTOR axis, indicating its potential as a novel drug for NAFLD treatment.

Metabolism of Abscisic Acid

(Hasegawa et al., 1984) studied a species of Corynebacterium that converts abscisic acid to this compound. This finding suggests a role in bacterial metabolism and a possible pathway in plant-bacteria interactions.

Synthetic Applications

(Mori, 1974) synthesized optically active forms of this compound, indicating its importance in chemical synthesis and potential applications in creating active pharmaceutical ingredients.

Presence in Fruits

(Strauss et al., 1987) identified this compound in Vitis vinifera fruit, suggesting its role in fruit chemistry and possibly influencing fruit flavor or aroma.

Hepatoprotective Properties

(Kim et al., 2004) isolated this compound from Beta vulgaris var. cicla, showing hepatoprotective activity, which could be relevant for liver health applications.

Occurrence in Plant Roots

(Takasugi et al., 1973) found this compound in the roots of the kidney bean, which could be significant in understanding plant root biochemistry.

Separation and Purification

(Yi et al., 2013) developed a method to separate and purify this compound from Nitraria sibirica leaves, demonstrating its importance in chemical isolation and analysis.

Lipid Accumulation Inhibition in HepG2 Cells

(Xi et al., 2021) found that this compound alleviates oleic acid-induced lipid accumulation in HepG2 cells, suggesting potential therapeutic applications in lipid disorders.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRYPZMXNLLZFH-URWSZGRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15764-81-5, 39763-33-2 | |

| Record name | Dehydrovomifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrovomifoliol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROVOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.